![molecular formula C21H17ClF2N2OS B3036225 2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 339019-34-0](/img/structure/B3036225.png)
2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline
Overview
Description
2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C21H17ClF2N2OS and its molecular weight is 418.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Tetrahydroquinazolines, including derivatives similar to the chemical , have been explored for their synthesis and chemical properties. For example, a study presented an efficient synthesis method for highly congested tetrahydroquinazolines, highlighting the versatility of these compounds in chemical synthesis (Farhanullah, Samrin, & Ram, 2009).
Another research focused on the synthesis of various substituted tetrahydroquinazolines, demonstrating the potential for diverse chemical modifications and applications in different chemical domains (Dalai et al., 2006).
X-Ray Crystallography and Structural Analysis
- The application of X-ray crystallography in understanding the structure of tetrahydroquinazolines, including 2-chlorophenyl variants, has been investigated. These studies provide insights into the molecular structure and potential interactions of these compounds (Mazina et al., 2004).
Potential Antimicrobial Applications
- Some studies have explored the antimicrobial properties of tetrahydroquinazoline derivatives. For instance, new quinazolines were synthesized and screened for their antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Pharmacological Research
Tetrahydroquinazolines have also been examined for their potential pharmacological properties. Research has included the synthesis and evaluation of novel derivatives as anti-inflammatory and analgesic agents, indicating their possible therapeutic applications (Farag et al., 2012).
Another area of interest is the development of tetrahydroquinazoline derivatives as sigma-1 receptor antagonists for pain treatment, highlighting their significance in pharmacological research (Lan et al., 2016).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2OS/c22-16-7-3-1-5-13(16)12-28-21-25-18-8-4-2-6-15(18)20(26-21)27-19-10-9-14(23)11-17(19)24/h1,3,5,7,9-11H,2,4,6,8,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJRAESZUBGNQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC=C3Cl)OC4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126217 | |
Record name | 2-[[(2-Chlorophenyl)methyl]thio]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline | |
CAS RN |
339019-34-0 | |
Record name | 2-[[(2-Chlorophenyl)methyl]thio]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339019-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2-Chlorophenyl)methyl]thio]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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